molecular formula C9H5BrF4O2 B13428840 Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13428840
M. Wt: 301.03 g/mol
InChI Key: LPZNJJAIAZHRSJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-(trifluoromethyl)benzoate
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(11)7(5)10/h2-3H,1H3

InChI Key

LPZNJJAIAZHRSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)Br

Origin of Product

United States

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